molecular formula C14H23NO B13738801 Morpholine, 1-(1-adamantyl)- CAS No. 35702-67-1

Morpholine, 1-(1-adamantyl)-

Katalognummer: B13738801
CAS-Nummer: 35702-67-1
Molekulargewicht: 221.34 g/mol
InChI-Schlüssel: PHYMGSYTSUESSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Morpholine, 1-(1-adamantyl)-: is a compound that combines the structural features of morpholine and adamantane. Morpholine is a heterocyclic amine with both amine and ether functional groups, while adamantane is a polycyclic cage molecule known for its rigidity and lipophilicity. The incorporation of the adamantyl group into morpholine enhances the compound’s stability and bioavailability, making it a valuable candidate for various applications in medicinal chemistry and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 1-(1-adamantyl)- typically involves the reaction of 1-adamantyl isothiocyanate with morpholine in boiling ethanol. This reaction yields N-(adamantan-1-yl)morpholine-4-carbothioamide, which can be further processed to obtain the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Morpholine, 1-(1-adamantyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Chemistry: Morpholine, 1-(1-adamantyl)- is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of derivatives with enhanced properties .

Biology: In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to disrupt enzyme activity makes it a candidate for drug development .

Medicine: The compound’s stability and bioavailability make it a promising candidate for pharmaceutical applications. It has been investigated for its potential use in treating various diseases, including viral infections and cancer .

Industry: In the industrial sector, Morpholine, 1-(1-adamantyl)- is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties .

Wirkmechanismus

The mechanism of action of Morpholine, 1-(1-adamantyl)- involves its interaction with specific molecular targets, such as enzymes. The adamantyl group enhances the compound’s ability to penetrate cell membranes and reach its targets. This interaction can disrupt enzyme activity, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Morpholine, 1-(1-adamantyl)- stands out due to the combination of the adamantyl and morpholine moieties. This unique structure enhances its stability, bioavailability, and ability to interact with biological targets, making it a valuable compound in various fields .

Eigenschaften

CAS-Nummer

35702-67-1

Molekularformel

C14H23NO

Molekulargewicht

221.34 g/mol

IUPAC-Name

4-(1-adamantyl)morpholine

InChI

InChI=1S/C14H23NO/c1-3-16-4-2-15(1)14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13H,1-10H2

InChI-Schlüssel

PHYMGSYTSUESSU-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C23CC4CC(C2)CC(C4)C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.